molecular formula C24H24N6O2S2 B282722 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No. B282722
M. Wt: 492.6 g/mol
InChI Key: SYUKYFLPIORACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a potent agonist of the CB1 and CB2 receptors, and its effects on the endocannabinoid system have been studied extensively.

Mechanism of Action

4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 binds to these receptors, it activates a signaling cascade that leads to various physiological effects. The exact mechanism of action of 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite, and the reduction of inflammation. It has also been shown to have anxiolytic and sedative effects, and its potential use as a therapeutic agent for various conditions is currently being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to investigate the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity. However, one limitation of using 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 is the lack of information on its long-term effects and potential toxicity.

Future Directions

There are several future directions for research on 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 and other synthetic cannabinoids. One area of interest is the development of novel therapeutic agents that target the endocannabinoid system for the treatment of various conditions, including chronic pain, anxiety, and inflammation. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for toxicity. Finally, research on the use of synthetic cannabinoids in combination with other drugs for therapeutic purposes is also an area of potential future research.

Synthesis Methods

4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 can be synthesized using a variety of methods, including the reaction of 4-methyl-2-nitrobenzoic acid with 4-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)phenol in the presence of a reducing agent such as iron powder. Other methods involve the use of different starting materials and reagents, but the overall synthesis pathway is similar.

Scientific Research Applications

4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have potent effects on CB1 and CB2 receptors, and its pharmacological properties have been studied in detail. 4-methyl-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide-2201 has also been used as a tool to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.

properties

Molecular Formula

C24H24N6O2S2

Molecular Weight

492.6 g/mol

IUPAC Name

4-methyl-N-[4-[4-methyl-5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H24N6O2S2/c1-4-19(22(32)27-23-25-13-14-33-23)34-24-29-28-20(30(24)3)16-9-11-18(12-10-16)26-21(31)17-7-5-15(2)6-8-17/h5-14,19H,4H2,1-3H3,(H,26,31)(H,25,27,32)

InChI Key

SYUKYFLPIORACU-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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